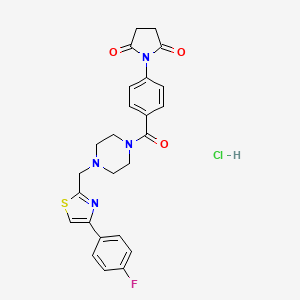

1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride

Beschreibung

This compound is a structurally complex molecule featuring a pyrrolidine-2,5-dione core linked to a phenyl group substituted with a piperazine-carbonyl moiety. The piperazine ring is further functionalized with a 4-fluorophenyl-substituted thiazole group. Its molecular formula is C₂₅H₂₂ClFN₄O₃S, with a molecular weight of 529.0 g/mol (estimated).

Eigenschaften

IUPAC Name |

1-[4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3S.ClH/c26-19-5-1-17(2-6-19)21-16-34-22(27-21)15-28-11-13-29(14-12-28)25(33)18-3-7-20(8-4-18)30-23(31)9-10-24(30)32;/h1-8,16H,9-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIZRJJKVMLKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=C(C=C5)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects. The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability.

Biochemische Analyse

Biochemical Properties

Based on its structural features, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. For example, the fluorophenyl group may interact with aromatic amino acids in proteins through pi-pi stacking interactions, while the thiazolyl group may form hydrogen bonds with polar amino acids

Cellular Effects

The cellular effects of 1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride are currently unknown. Given its potential to interact with various biomolecules, it is likely that this compound could influence cell function in several ways. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding how the effects of this compound change over time.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not yet been studied. Such studies could provide valuable information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, would be valuable for understanding how this compound is metabolized and how it influences cellular metabolism.

Biologische Aktivität

The compound 1-(4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride is a complex organic molecule that incorporates a thiazole moiety, a piperazine ring, and a pyrrolidine derivative. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be described by the following structural components:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities.

- Piperazine Ring : A six-membered ring that enhances solubility and bioavailability.

- Pyrrolidine Dione : A cyclic compound that may contribute to the overall pharmacological profile.

Anticonvulsant Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit significant anticonvulsant properties. For example, thiazole derivatives have been linked to enhanced protection against seizures in animal models. A study reported that certain thiazole-integrated pyrrolidine analogues demonstrated effective anticonvulsant activity with median effective doses (ED50) around 18.4 mg/kg .

Anticancer Properties

The anticancer potential of thiazole-containing compounds has been well-documented. For instance, certain thiazole derivatives have shown activity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. In these studies, modifications to the thiazole structure significantly influenced cytotoxicity. Compounds with specific substitutions on the phenyl ring exhibited enhanced anticancer activity, with some achieving IC50 values below that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Recent studies have highlighted their effectiveness against drug-resistant strains of bacteria and fungi. For instance, compounds derived from thiazole showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species . The presence of electron-withdrawing groups, such as fluorine or chlorine, on the phenyl ring has been correlated with increased antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Moiety | Essential for anticonvulsant and anticancer activity |

| Piperazine Substitution | Enhances solubility and bioavailability |

| Fluorine Substitution | Increases antimicrobial potency |

| Phenyl Ring Modifications | Alters cytotoxicity in cancer cell lines |

Case Studies

- Anticonvulsant Evaluation :

- Cytotoxicity Assessment :

- Antimicrobial Screening :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride. For instance, compounds with thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. In a study conducted by the National Cancer Institute (NCI), similar thiazole-containing compounds exhibited mean growth inhibition rates of 12.53% across a panel of approximately sixty cancer cell lines .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant effects. A related compound demonstrated protective effects in seizure models, indicating that modifications to the thiazole structure can enhance anticonvulsant activity . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring significantly influence efficacy.

Antimicrobial Activity

Thiazole-containing compounds are also noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties:

Substituent Effects on Activity

- Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group may enhance metabolic stability and binding affinity compared to chlorinated analogs (e.g., ), as fluorine’s electronegativity and small size improve hydrophobic interactions and reduce oxidative metabolism .

- Thiazole vs.

- Piperazine vs. Piperidine : Piperazine (target compound) offers two nitrogen sites for hydrogen bonding, whereas piperidine () has a single nitrogen, which may alter receptor binding kinetics .

Research Findings and Limitations

- Tyrosine Kinase Inhibition : highlights the 4-fluorobenzyl-piperazine fragment’s role in kinase inhibition. The target compound’s pyrrolidine-dione moiety may further modulate selectivity by introducing conformational rigidity or hydrogen-bonding interactions .

- Data Gaps: No direct biological data (e.g., IC₅₀ values) are available for the target compound or its analogs in the provided evidence. Comparative assessments rely on structural extrapolation and fragment-based drug design principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.